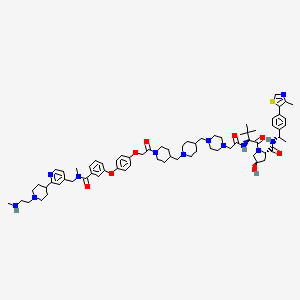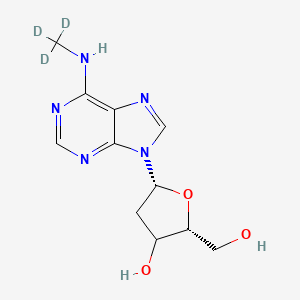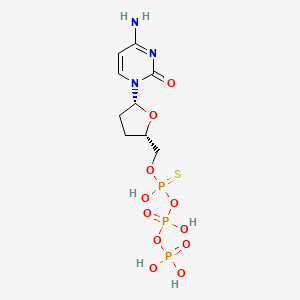
ddCTP|AS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxycytidine 5’-triphosphate (ddCTP) is a nucleoside analog used primarily in DNA sequencing. It is a modified form of deoxycytidine triphosphate (dCTP) where the 3’-hydroxyl group is replaced by a hydrogen atom, preventing the formation of phosphodiester bonds necessary for DNA chain elongation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ddCTP involves the chemical modification of deoxycytidineThe reaction conditions often require the use of phosphorylating agents and protective groups to ensure the correct formation of the triphosphate .
Industrial Production Methods: Industrial production of ddCTP involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the compound to achieve high purity levels, often exceeding 98%. The compound is then stored in aqueous solutions at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: ddCTP can undergo substitution reactions where the triphosphate group can be replaced by other functional groups.
Hydrolysis: The triphosphate group in ddCTP can be hydrolyzed to release pyrophosphate, which is a common reaction in biological systems
Common Reagents and Conditions:
Phosphorylating Agents: Used in the synthesis of ddCTP to introduce the triphosphate group.
Protective Groups: Employed to protect hydroxyl groups during synthesis
Major Products:
Dideoxycytidine Monophosphate (ddCMP): Formed during the hydrolysis of ddCTP.
Pyrophosphate: Released during the hydrolysis reaction
Wissenschaftliche Forschungsanwendungen
Chemistry:
DNA Sequencing: ddCTP is a crucial component in Sanger sequencing, where it acts as a chain-terminating inhibitor of DNA polymerase
Biology:
Genetic Research: Used in various genetic studies to determine DNA sequences and analyze genetic mutations
Medicine:
Antiviral Research: ddCTP is used in the study of antiviral drugs, particularly those targeting human immunodeficiency virus (HIV) reverse transcriptase
Industry:
Wirkmechanismus
ddCTP exerts its effects by incorporating into the growing DNA strand during replication. The absence of the 3’-hydroxyl group prevents the formation of phosphodiester bonds, leading to the termination of DNA chain elongation. This mechanism is particularly effective in inhibiting viral reverse transcriptase, making ddCTP a valuable tool in antiviral research .
Vergleich Mit ähnlichen Verbindungen
- 2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP)
- 2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP)
- 2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP)
Comparison: While all these compounds share a similar mechanism of action by terminating DNA chain elongation, ddCTP is unique in its specific incorporation into DNA sequences containing cytosine. This specificity makes it particularly useful in certain types of DNA sequencing and genetic studies .
Eigenschaften
Molekularformel |
C9H16N3O11P3S |
|---|---|
Molekulargewicht |
467.23 g/mol |
IUPAC-Name |
[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O11P3S/c10-7-3-4-12(9(13)11-7)8-2-1-6(21-8)5-20-26(19,27)23-25(17,18)22-24(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,27)(H2,10,11,13)(H2,14,15,16)/t6-,8+,26?/m0/s1 |
InChI-Schlüssel |
FLSKRJAIUMXFFN-YGUNDLDOSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Kanonische SMILES |
C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)




![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)

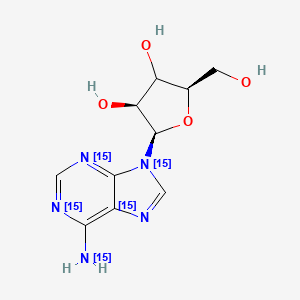
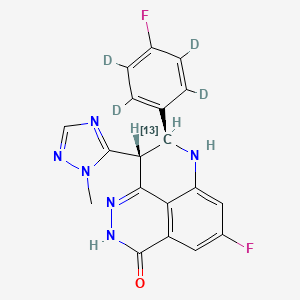
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
